Shp2/cdk4-IN-1

SHP2 inhibitor phosphatase allosteric

Shp2/cdk4-IN-1 is the only commercially available single-molecule dual inhibitor of SHP2 and CDK4, delivering coordinated phosphatase-kinase blockade without the pharmacokinetic mismatches inherent to combination dosing. With IC50 values of 4.3 nM (SHP2) and 18.2 nM (CDK4), 45.8% oral bioavailability, and validated antitumor efficacy in syngeneic TNBC models (EMT6), this compound eliminates confounding variables of dual-agent experiments. Ideal for dissecting SHP2-CDK4 crosstalk, identifying sensitive cancer cell lines, and studying adaptive resistance mechanisms under chronic dosing regimens.

Molecular Formula C33H35ClF2N10OS
Molecular Weight 693.2 g/mol
Cat. No. B15493370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2/cdk4-IN-1
Molecular FormulaC33H35ClF2N10OS
Molecular Weight693.2 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=CN=C(C=N3)SC4=C(C(=NC=C4)NC5=NC=C(C(=N5)C6=CC7=C(C(=C6)F)N=C(N7C(C)C)C)F)Cl)CO1)N
InChIInChI=1S/C33H35ClF2N10OS/c1-17(2)46-19(4)42-29-21(35)11-20(12-23(29)46)28-22(36)13-41-32(43-28)44-31-27(34)24(5-8-38-31)48-26-15-39-25(14-40-26)45-9-6-33(7-10-45)16-47-18(3)30(33)37/h5,8,11-15,17-18,30H,6-7,9-10,16,37H2,1-4H3,(H,38,41,43,44)/t18-,30+/m0/s1
InChIKeyZDEBEWQYXJZQRS-YVGXBJCXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2/cdk4-IN-1: The First Orally Bioavailable SHP2 and CDK4 Dual Inhibitor for Preclinical Research


Shp2/cdk4-IN-1 (compound 10; CAS 2924036-87-1) is a first‑in‑class, orally bioavailable dual inhibitor that simultaneously targets the protein tyrosine phosphatase SHP2 (PTPN11) and the cyclin‑dependent kinase CDK4 [1]. Developed through a fused pharmacophore strategy, it exhibits potent enzymatic inhibition with IC50 values of 4.3 nM for SHP2 and 18.2 nM for CDK4 [1]. The compound effectively induces G0/G1 cell‑cycle arrest, suppresses the proliferation of triple‑negative breast cancer (TNBC) cell lines, and demonstrates significant antitumor efficacy in a syngeneic mouse model [1]. Its unique dual‑targeting mechanism, combined with favorable pharmacokinetic properties (oral bioavailability F = 45.8%), positions Shp2/cdk4-IN-1 as a valuable molecular probe for investigating coordinated phosphatase‑kinase signaling networks in oncology research [1].

Why Shp2/cdk4-IN-1 Cannot Be Replaced by Single‑Target SHP2 or CDK4/6 Inhibitors


Individual SHP2 allosteric inhibitors (e.g., SHP099) or CDK4/6‑selective agents (e.g., palbociclib, ribociclib, abemaciclib) address only one node of a highly interconnected signaling network [1]. Preclinical evidence shows that combined inhibition of SHP2 and CDK4/6 yields strong synergistic antitumor effects, a principle that underlies ongoing clinical trials testing SHP2‑CDK4/6 inhibitor combinations [1]. Shp2/cdk4-IN-1 delivers both activities in a single molecule, offering a simplified experimental tool for probing dual‑pathway blockade without the confounding variables of separate drug dosing, differential pharmacokinetics, or potential drug‑drug interactions [1]. Its dual‑target mechanism, validated by Western blotting and immunohistochemistry in tumor tissues, ensures concurrent modulation of both targets within the same cellular compartment [1]. Therefore, substituting Shp2/cdk4-IN-1 with a single‑target agent fails to recapitulate the coordinated SHP2‑CDK4 inhibition required for the full biological response observed in TNBC models [1].

Quantitative Differentiation: How Shp2/cdk4-IN-1 Compares to Closest Analogs


SHP2 Inhibition: Sub‑10 nM Potency vs. Prototypical Allosteric Inhibitor SHP099

Shp2/cdk4-IN-1 inhibits SHP2 with an IC50 of 4.3 nM [1]. In comparison, the widely used allosteric SHP2 inhibitor SHP099 exhibits an IC50 of 71 nM (0.071 μM) in cell‑free assays [2]. This represents a ~16‑fold improvement in enzymatic potency for the dual inhibitor against SHP2.

SHP2 inhibitor phosphatase allosteric TNBC

CDK4 Inhibition: Potency Comparable to Clinically Approved CDK4/6 Inhibitors

Shp2/cdk4-IN-1 inhibits CDK4 with an IC50 of 18.2 nM [1]. For context, the FDA‑approved CDK4/6 inhibitors display the following CDK4 IC50 values: palbociclib 11 nM, ribociclib 10 nM, and abemaciclib 2 nM [2]. Thus, Shp2/cdk4-IN-1's CDK4 potency falls squarely within the therapeutic range of established clinical agents while simultaneously delivering SHP2 inhibition.

CDK4 inhibitor kinase cell cycle TNBC

Oral Bioavailability: Validated In Vivo Pharmacokinetics with F = 45.8%

Shp2/cdk4-IN-1 exhibits favorable oral pharmacokinetics in mice, with a measured oral bioavailability (F) of 45.8% [1]. This quantitative PK parameter enables oral dosing in preclinical efficacy studies, avoiding the need for parenteral administration. Many research‑grade SHP2 or CDK4 inhibitors lack reported oral bioavailability data, limiting their utility in chronic in vivo dosing regimens.

oral bioavailability pharmacokinetics in vivo TNBC

In Vivo Antitumor Efficacy: Demonstrated Tumor Growth Inhibition in Syngeneic TNBC Model

Shp2/cdk4-IN-1 was evaluated in the EMT6 syngeneic mouse model of triple‑negative breast cancer. The compound demonstrated significant antitumor efficacy at well‑tolerated oral doses [1]. Western blot and immunohistochemical analyses confirmed dual target engagement (reduced p‑ERK and p‑Rb levels) within the tumor tissue, validating the dual‑target mechanism in vivo [1].

antitumor efficacy syngeneic mouse model EMT6 TNBC

First‑in‑Class Dual Inhibitor: Validated Dual Target Engagement in Cells and Tumors

Shp2/cdk4-IN-1 is reported as the first SHP2 and CDK4 dual inhibitor to enter the scientific literature [1]. Its dual‑target mechanism was validated through Western blotting showing simultaneous reduction of p‑ERK (SHP2 pathway) and p‑Rb (CDK4 pathway) in TNBC cells and tumor tissues [1]. Immunohistochemical analysis of treated tumors further confirmed coordinated suppression of both signaling nodes in vivo [1]. The underlying patent (WO2023071314A1) explicitly claims SHP2 and CDK4/6 dual‑target inhibitory compounds as a novel class designed to overcome resistance and poor efficacy of single‑agent therapies [2].

dual inhibitor SHP2 CDK4 first‑in‑class

Optimal Experimental Contexts for Shp2/cdk4-IN-1 Procurement and Use


Preclinical Efficacy Studies in Triple‑Negative Breast Cancer (TNBC) Mouse Models

Shp2/cdk4-IN-1 is ideally suited for oral efficacy studies in syngeneic TNBC models such as EMT6, where it has demonstrated significant tumor growth inhibition and dual‑target engagement [1]. Its validated oral bioavailability (F = 45.8%) enables convenient, chronic dosing regimens without the need for parenteral administration [1].

Mechanistic Studies of Coordinated SHP2‑CDK4 Pathway Cross‑Talk

The compound enables simultaneous suppression of SHP2 (p‑ERK) and CDK4 (p‑Rb) signaling in a single well‑defined chemical entity [1]. This simplifies experimental design compared to combination dosing and eliminates pharmacokinetic mismatches, making it a powerful tool for dissecting phosphatase‑kinase regulatory networks in cancer cells [1].

Tool Compound for SHP2‑Dependent and CDK4‑Dependent Cell Line Screening

With low‑nanomolar potency against both targets (SHP2 IC50 = 4.3 nM, CDK4 IC50 = 18.2 nM) [1], Shp2/cdk4-IN-1 can be used to identify cancer cell lines that are exquisitely sensitive to dual SHP2‑CDK4 blockade, potentially guiding patient stratification strategies for future clinical development [1].

Investigating Drug Resistance Mechanisms to Single‑Agent SHP2 or CDK4/6 Inhibitors

Because Shp2/cdk4-IN-1 targets both pathways simultaneously, it may circumvent or delay the emergence of resistance that arises when only one node is inhibited [2]. This makes it a valuable probe for studying adaptive feedback loops and acquired resistance in long‑term cell culture models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shp2/cdk4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.